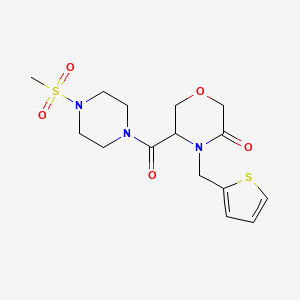

5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Description

Properties

IUPAC Name |

5-(4-methylsulfonylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S2/c1-25(21,22)17-6-4-16(5-7-17)15(20)13-10-23-11-14(19)18(13)9-12-3-2-8-24-12/h2-3,8,13H,4-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQNVJICQNKWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a novel derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity, receptor interactions, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound features a morpholine core substituted with a thiophenyl group and a piperazine moiety, which is known to enhance biological activity through various mechanisms. The presence of the methylsulfonyl group may contribute to its solubility and bioavailability.

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through standard assays, revealing potent activity comparable to established chemotherapeutics.

The compound's cytotoxic effects were attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases associated with cell growth and survival. Molecular docking studies suggest that it binds effectively to targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of the compound in a xenograft model using MCF-7 cells. The treatment resulted in a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers such as cleaved caspase-3.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological potential of the compound as a glycine uptake inhibitor. It showed promise in reducing symptoms associated with psychosis in animal models, indicating its potential for treating psychiatric disorders .

Additional Biological Activities

Beyond cytotoxicity, the compound has shown:

- Antioxidant Activity : Exhibiting significant free radical scavenging capabilities.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in vitro.

These activities suggest a broader therapeutic profile that may extend beyond oncology.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is C15H21N3O5S, with a molecular weight of 387.5 g/mol. The compound features a morpholine ring, piperazine moiety, and thiophene substituent, which contribute to its unique chemical characteristics and biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives containing piperazine and morpholine moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds often act as inhibitors of critical pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research on related piperazine derivatives has demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. These findings indicate that the compound could be explored for developing new antimicrobial agents .

Central Nervous System Effects

Piperazine derivatives are known for their psychoactive properties. Compounds similar to this compound have been investigated for their potential use in treating psychoses and other neurological disorders by acting on neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study investigated a series of piperazine derivatives for their antitumor activity against multiple cancer cell lines. The results showed that specific modifications in the structure led to enhanced cytotoxic effects, particularly in compounds featuring the morpholine and thiophene groups .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives similar to this compound were screened against several pathogens. The findings indicated that these compounds exhibited notable inhibitory effects, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- The target compound’s morpholinone core distinguishes it from piperazine-linked ketones (e.g., compounds 18, 40b) and pyrazines (compound 68) .

- The methylsulfonyl-piperazine moiety is rare in morpholinone derivatives but common in kinase inhibitors (e.g., compound 68) for enhancing solubility and target affinity .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. How can the crystal structure of 5-(4-(Methylsulfonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal structures. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting data using a diffractometer (e.g., Bruker D8 Venture).

- Refining hydrogen atoms using constrained or riding models.

- Analyzing intermolecular interactions (e.g., C–H···O, π–π stacking) to understand packing motifs . For morpholine-containing compounds, expect chair conformations for the morpholine ring and puckered piperazine rings, as seen in related structures .

Q. What synthetic strategies are commonly used to prepare this compound?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. A representative approach:

- Step 1: React a morpholin-3-one precursor with thiophen-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety.

- Step 2: Couple the intermediate with 4-(methylsulfonyl)piperazine-1-carbonyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can the purity and identity of this compound be validated?

Methodological Answer: Employ orthogonal analytical techniques:

- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Purity >98% is acceptable for pharmacological studies .

- NMR: Confirm substituent positions via ¹H/¹³C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine carbons at δ 45–55 ppm) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ matching the theoretical molecular weight (±0.5 Da) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between predicted and observed data (e.g., NMR shifts, IR stretches) often arise from dynamic effects or crystallographic disorder. Mitigate by:

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, permeability) be optimized for in vivo studies?

Methodological Answer: Use computational tools and empirical assays:

- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and simulate GI absorption with the Biopharmaceutics Classification System (BCS). Derivatives with logP <3 and TPSA <100 Ų are preferred .

- Permeability: Perform Caco-2 cell monolayer assays. Compounds with Papp >1 × 10⁻⁶ cm/s indicate good intestinal absorption .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. What experimental design principles apply to studying the compound’s bioactivity against kinase targets?

Methodological Answer: For enzyme inhibition assays:

- Kinase Assay: Use a fluorescence-based ADP-Glo™ kinase assay. Test at 10 µM initial concentration in triplicate, with staurosporine as a positive control.

- Dose-Response: Generate IC₅₀ curves (0.1–100 µM) and validate selectivity against a panel of 50 kinases.

- Structural Insights: Perform molecular docking (AutoDock Vina) using the kinase’s crystal structure (PDB ID) to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:

- Variables: Catalyst loading (5–20 mol%), temperature (25–80°C), reaction time (12–48 hrs).

- Analysis: Use HPLC yield as the response variable. Central composite design (CCD) reveals optimal conditions (e.g., 15 mol% catalyst, 60°C, 24 hrs).

- Scale-Up: Transition from batch to flow chemistry for reproducible gram-scale synthesis .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Divergences may stem from off-target effects or assay interference.

- Counter-Screening: Test against unrelated targets (e.g., GPCRs, ion channels) to rule out pan-assay interference compounds (PAINS).

- SPR Analysis: Use surface plasmon resonance to confirm direct binding (KD <10 µM required).

- Crystallography: Co-crystallize the compound with the target protein to validate binding mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.